Tpc2-A1-P

Übersicht

Beschreibung

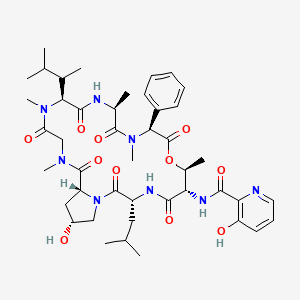

TPC2-A1-P is a potent, membrane-permeable agonist of the two-pore channel 2 (TPC2). It exhibits an effective concentration (EC50) of 10.5 micromolar. This compound mimics the physiological actions of phosphatidylinositol 3,5-bisphosphate, demonstrating greater efficacy in inducing sodium ion mobilization from TPC2 compared to TPC-A1-N .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of TPC2-A1-P involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The compound is typically provided in various quantities, such as 5 milligrams, 10 milligrams, and 25 milligrams .

Analyse Chemischer Reaktionen

Arten von Reaktionen: TPC2-A1-P durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, wodurch sich ihre chemische Struktur und ihre Eigenschaften verändern.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern, die in this compound vorhanden sind.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in die Verbindung einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Verschiedene Nukleophile oder Elektrophile, abhängig von der gewünschten Substitution.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Substitution neue funktionelle Gruppen einführen kann .

Wissenschaftliche Forschungsanwendungen

TPC2-A1-P hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug zur Untersuchung der Funktionen von TPC2-Kanälen in intakten Zellen verwendet.

Biologie: Untersucht die Rolle von TPC2 in zellulären Prozessen wie Ionenmobilisierung und lysosomaler Exozytose.

Medizin: Erforscht potenzielle therapeutische Anwendungen bei der Behandlung lysosomaler Speicherkrankheiten und neurodegenerativer Erkrankungen.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf TPC2-Kanäle abzielen

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die physiologischen Wirkungen von Phosphatidylinositol-3,5-bisphosphat nachahmt. Es aktiviert TPC2-Kanäle, was zur Mobilisierung von Natriumionen führt. Diese Aktivierung kann verschiedene zelluläre Reaktionen induzieren, einschließlich Veränderungen des lysosomalen pH-Werts und der Exozytose. Die Ionenselektivität von TPC2 ist agonistabhängig, d. h. es kann verschiedene Ionen leiten, abhängig vom aktivierenden Liganden .

Ähnliche Verbindungen:

TPC-A1-N: Ein weiterer Agonist von TPC2, jedoch mit geringerer Wirksamkeit bei der Induktion der Natriumionenmobilisierung.

NAADP: Ein natürlicher Ligand, der die Calciumionenmobilisierung über TPC2-Kanäle induziert.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner höheren Potenz bei der Induktion der Natriumionenmobilisierung im Vergleich zu TPC-A1-N. Es zeigt auch eine unterschiedliche Ionenselektivität, was es zu einem wertvollen Werkzeug für die Untersuchung von TPC2-Funktionen in verschiedenen zellulären Kontexten macht .

Wirkmechanismus

TPC2-A1-P exerts its effects by mimicking the physiological actions of phosphatidylinositol 3,5-bisphosphate. It activates TPC2 channels, leading to the mobilization of sodium ions. This activation can induce various cellular responses, including changes in lysosomal pH and exocytosis. The ion selectivity of TPC2 is agonist-dependent, meaning it can conduct different ions based on the activating ligand .

Vergleich Mit ähnlichen Verbindungen

TPC-A1-N: Another agonist of TPC2, but with lower efficacy in inducing sodium ion mobilization.

NAADP: A natural ligand that induces calcium ion mobilization through TPC2 channels.

Uniqueness of TPC2-A1-P: this compound is unique due to its higher potency in inducing sodium ion mobilization compared to TPC-A1-N. It also demonstrates distinct ion selectivity, making it a valuable tool for studying TPC2 functions in various cellular contexts .

Eigenschaften

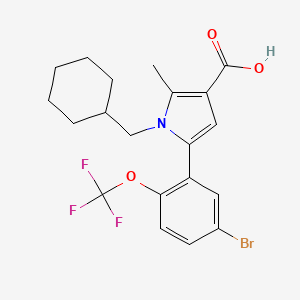

IUPAC Name |

5-[5-bromo-2-(trifluoromethoxy)phenyl]-1-(cyclohexylmethyl)-2-methylpyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrF3NO3/c1-12-15(19(26)27)10-17(25(12)11-13-5-3-2-4-6-13)16-9-14(21)7-8-18(16)28-20(22,23)24/h7-10,13H,2-6,11H2,1H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDFMVADKKBSSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

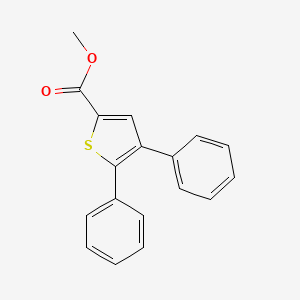

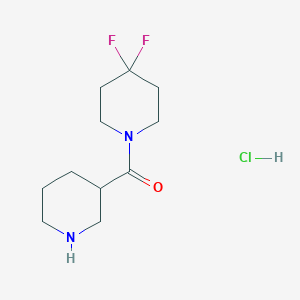

Canonical SMILES |

CC1=C(C=C(N1CC2CCCCC2)C3=C(C=CC(=C3)Br)OC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

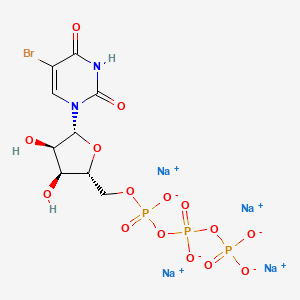

Molecular Formula |

C20H21BrF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

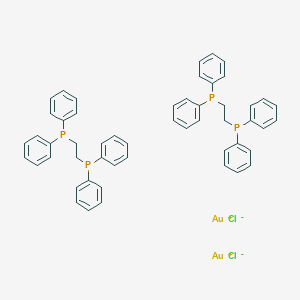

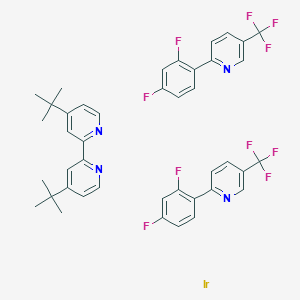

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![TETRAKIS[(R)-(+)-N-(P-DODECYLPHENYLSULFONYL)PROLINATO]DIRHODIUM(II)](/img/structure/B8115592.png)

![(1S,2R,4R,7E,12S)-12-[(dimethylamino)methyl]-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B8115612.png)

![Cis-methyl-2-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B8115670.png)

![cis-3-[Tert-butyl(dimethyl)silyl]oxycyclopentanol](/img/structure/B8115678.png)